molecular formula C9H9N3O3 B13627702 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid

Cat. No.: B13627702
M. Wt: 207.19 g/mol
InChI Key: LYVMEOQBDHGATN-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid typically involves the reaction of 5-amino-3-(furan-2-yl)-1H-pyrazole with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(thien-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-(5-Amino-3-(pyridin-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The furan ring enhances the compound’s aromaticity and reactivity, while the pyrazole ring provides additional sites for functionalization and interaction with biological targets.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H9N3O3/c10-8-4-6(7-2-1-3-15-7)11-12(8)5-9(13)14/h1-4H,5,10H2,(H,13,14)

InChI Key

LYVMEOQBDHGATN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=C2)N)CC(=O)O

Origin of Product

United States

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